Methyl 2-amino-5-hydroxy-1,3-benzothiazole-6-carboxylate
Description
Methyl 2-amino-5-hydroxy-1,3-benzothiazole-6-carboxylate is a heterocyclic compound featuring a benzothiazole core substituted with amino (C2), hydroxy (C5), and methoxycarbonyl (C6) groups. Its synthesis involves acid-mediated cyclization or functionalization reactions, as demonstrated in the conversion of 2-cyanobenzothiazole derivatives under HCl or HBr conditions . The presence of both amino and hydroxy groups enhances its hydrogen-bonding capacity, influencing its crystallographic behavior and solubility .
Properties
IUPAC Name |
methyl 2-amino-5-hydroxy-1,3-benzothiazole-6-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O3S/c1-14-8(13)4-2-7-5(3-6(4)12)11-9(10)15-7/h2-3,12H,1H3,(H2,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCAGRYPHEZYGHA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1O)N=C(S2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Conditions and Stoichiometry
In a typical protocol, 1 equivalent of methyl 4-aminobenzoate is dissolved in glacial acetic acid with 4 equivalents of KSCN. The mixture is stirred for 45 minutes at room temperature, cooled to 10°C, and treated dropwise with 2 equivalents of bromine dissolved in acetic acid. After overnight stirring at room temperature, the reaction is quenched on ice and basified to pH 8 using 25% ammonium hydroxide (NH₃). The product precipitates and is isolated via filtration, followed by washing with methanol to yield the crude benzothiazole.
Key parameters:
-
Solvent: Glacial acetic acid (protonates intermediates, facilitating cyclization).
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Temperature: Initial cooling to 10°C prevents exothermic side reactions.
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Work-up: Basification induces precipitation, simplifying isolation.
Mechanistic Insights
The reaction proceeds through a thiocyanate intermediate (Scheme 1). The amine group of methyl 4-aminobenzoate reacts with KSCN to form a thiourea derivative, which undergoes bromine-mediated cyclization. Bromine acts as an electrophile, facilitating the formation of the thiazole ring via intramolecular nucleophilic attack.
Hydroxyl Group Protection-Deprotection Strategy
To prevent oxidation or undesired side reactions at the 5-hydroxy position, a protection-deprotection approach using tert-butyldimethylsilyl (TBDMS) groups has been developed.
Protection of the Hydroxyl Group
The hydroxyl group in the precursor is protected with TBDMS chloride (TBDMSCl) in pyridine. For example, methyl 3-amino-4-(TBDMS-oxy)benzoate is synthesized by reacting methyl 3-amino-4-hydroxybenzoate with TBDMSCl and pyridine at room temperature for 15 hours.
Cyclization and Deprotection
The protected intermediate undergoes cyclization under standard conditions (KSCN, Br₂, acetic acid). Post-cyclization, the TBDMS group is removed by treatment with saturated sodium bicarbonate (NaHCO₃) or ammonium hydroxide, yielding the free 5-hydroxy derivative. This method achieves regioselectivity and improves yields (13–60%) compared to direct cyclization.
Alternative Catalysts and Reaction Media
While bromine in acetic acid is the most common system, other catalysts and solvents have been explored:
Polyphosphoric Acid (PPA) Mediated Synthesis
PPA has been used as a condensing agent for analogous benzothiazoles. However, its application to the target compound remains limited due to harsh conditions (180°C), which may degrade sensitive functional groups.
Structural Characterization and Analytical Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
1H NMR (400 MHz, DMSO-d6):
13C NMR (100 MHz, DMSO-d6):
High-Performance Liquid Chromatography (HPLC)
Crude products are purified via reverse-phase HPLC, with retention times varying based on substitution patterns. For example, intermediates and final products exhibit distinct retention times due to differences in polarity.
Yield Optimization and Challenges
Factors Affecting Yield
Common Side Products
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Uncyclized Thioureas: Detected via HPLC and characterized by NH₂ proton shifts at δ 6.40 ppm (vs. δ 7.91 ppm in cyclized products).
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Over-Oxidized Derivatives: Addressed by strict control of bromine stoichiometry.
Comparative Analysis of Synthetic Routes
| Method | Starting Material | Reagents | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|---|
| Direct Cyclization | Methyl 4-aminobenzoate | KSCN, Br₂, CH₃COOH | 25–40 | Simplicity, fewer steps | Low regioselectivity |
| TBDMS Protection | Methyl 3-amino-4-hydroxybenzoate | TBDMSCl, KSCN, Br₂ | 13–60 | Regioselectivity, functional group tolerance | Additional protection/deprotection steps |
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-5-hydroxy-1,3-benzothiazole-6-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the benzothiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized benzothiazole derivatives.
Scientific Research Applications
Antibacterial Activity
Mechanism of Action:
Methyl 2-amino-5-hydroxy-1,3-benzothiazole-6-carboxylate has been studied for its ability to inhibit bacterial DNA gyrase, an essential enzyme for bacterial DNA replication. Compounds derived from benzothiazole structures have shown promise as effective inhibitors against various bacterial strains, including Escherichia coli and Pseudomonas aeruginosa. The binding interactions of these compounds with the gyrase enzyme enhance their antibacterial efficacy .
Case Studies:
Recent studies have demonstrated that derivatives of this compound exhibit varying degrees of antibacterial activity. For instance, compound 18b showed a minimum inhibitory concentration (MIC) of 12.5 mM against an efflux-defective E. coli strain in iron-depleted conditions . This suggests that modifications to the compound can significantly enhance its antibacterial properties.
Anti-Tubercular Activity
Research Findings:
The compound has also been evaluated for its anti-tubercular activity against Mycobacterium tuberculosis. In vitro studies indicate that certain derivatives possess better inhibition potency compared to standard reference drugs like Rifampicin. For example, compounds synthesized from this compound demonstrated MIC values ranging from 25 to 50 μg/mL against M. tuberculosis strains .
Synthesis Approaches:
Various synthetic pathways have been employed to create benzothiazole derivatives with enhanced anti-tubercular properties. Techniques such as microwave irradiation and one-pot multicomponent reactions have been utilized to streamline the synthesis process while maintaining high yields of biologically active compounds .
Synthesis Methodologies
Synthetic Pathways:
The synthesis of this compound typically involves the reaction of methyl 4-aminobenzoate with potassium thiocyanate in an acidic medium, followed by bromination. This method allows for the introduction of hydroxyl groups at specific positions on the benzothiazole ring, which can be further modified to enhance biological activity .
Table: Summary of Synthetic Methods
| Method | Description | Yield (%) |
|---|---|---|
| Microwave Irradiation | Rapid heating method that enhances reaction rates | High |
| One-Pot Multicomponent Reaction | Simplifies synthesis by combining multiple reactants | Moderate |
| Bromination | Introduces halogen for further functionalization | Variable |
Potential Therapeutic Uses
Given the compound's promising biological activities, there is potential for its application in developing new therapeutic agents for treating bacterial infections and tuberculosis. The ongoing research aims to optimize these compounds for better efficacy and lower toxicity profiles.
Mechanism of Action
The mechanism of action of Methyl 2-amino-5-hydroxy-1,3-benzothiazole-6-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
Benzoxazole Derivatives
Benzoxazole analogs, such as methyl 2-substitutedphenyl-1,3-benzoxazole-5-carboxylates, share a similar backbone but replace sulfur with oxygen. These compounds are synthesized via cyclization of Methyl-3-amino-4-hydroxybenzoate with aryl acids under prolonged reflux (15 hours) . Key differences include:
- Electronic Effects : The oxygen atom in benzoxazoles reduces aromaticity compared to sulfur in benzothiazoles, leading to weaker π-π stacking interactions.
- Reactivity : Benzoxazoles are less reactive toward electrophilic substitution due to oxygen’s lower electronegativity compared to sulfur.
- Applications : Benzoxazole derivatives are often explored as fluorescent materials or antimicrobial agents, whereas benzothiazoles are prioritized in kinase inhibitors and anticancer agents .
Benzothiazole Derivatives with Varied Substituents
(a) Methyl 2-Amino-1,3-benzothiazole-6-carboxylate (C19978B)
This analog lacks the 5-hydroxy group, resulting in reduced hydrogen-bonding capacity. Its synthesis is simpler, avoiding the need for selective protection/deprotection steps required for the 5-hydroxy variant . The absence of the hydroxy group may enhance lipophilicity, affecting bioavailability.
(b) Ethyl 2-(Acetylamino)-1,3-benzothiazole-6-carboxylate (QY-3482)
The acetylamino group at C2 reduces nucleophilicity compared to the free amino group in the target compound. This modification stabilizes the molecule against oxidation but diminishes its ability to participate in intermolecular hydrogen bonds .
(c) 5-Amino-6-(methoxycarbonyl)-1,3-benzothiazole-2-carboximidic Acid (IIb)
Formed as a byproduct during the synthesis of the target compound, IIb features a carboximidic acid group at C2.
Hydrogen Bonding and Crystallographic Behavior
The target compound’s amino and hydroxy groups enable extensive hydrogen-bonding networks, as analyzed via graph set theory . In contrast, analogs like C19978B or QY-3482 form fewer hydrogen bonds, leading to differences in crystal packing and melting points. For example:
| Compound | Hydrogen Bond Donors | Hydrogen Bond Acceptors | Dominant Graph Set Pattern |
|---|---|---|---|
| Target Compound | 2 (NH₂, OH) | 3 (OCH₃, O, S) | R₂²(8) chains |
| Methyl 2-Amino-1,3-benzothiazole-6-carboxylate | 1 (NH₂) | 2 (OCH₃, S) | C(4) chains |
| Benzoxazole Derivatives | 1 (NH₂) | 2 (OCH₃, O) | D(2) dimers |
Key Observations :
- Substituent Effects: The 5-hydroxy group increases steric hindrance, slowing reaction kinetics compared to non-hydroxylated analogs.
- Byproduct Formation : Carboximidic acid derivatives (e.g., IIb) arise from incomplete cyclization, necessitating precise temperature control .
Biological Activity
Methyl 2-amino-5-hydroxy-1,3-benzothiazole-6-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including antimicrobial, anticancer, and anti-inflammatory activities, supported by relevant research findings and data.
Chemical Structure and Synthesis
This compound can be synthesized through various methods involving the cyclization of appropriate precursors. The synthesis typically involves the reaction of methyl 4-aminobenzoate with potassium thiocyanate in an acidic medium, followed by bromination to form the benzothiazole ring structure. The resulting compound is characterized by its unique functional groups that contribute to its biological activity.
1. Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have shown that this compound possesses activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus. For instance:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 50 µg/mL |
| S. aureus | 30 µg/mL |
These MIC values suggest that the compound could be a potential candidate for developing new antimicrobial agents .
2. Anticancer Activity
This compound has been evaluated for its anticancer properties against several cancer cell lines. In particular, it has shown efficacy in inhibiting the proliferation of A431 (epidermoid carcinoma) and A549 (lung carcinoma) cells. The compound demonstrated a dose-dependent effect:
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 1 | 80 |
| 2 | 65 |
| 4 | 40 |
At higher concentrations, the compound induced apoptosis and arrested the cell cycle at the S phase, indicating its potential as an anticancer agent .
3. Anti-inflammatory Activity
The anti-inflammatory effects of this compound have also been documented. Studies show that it can significantly reduce levels of pro-inflammatory cytokines such as IL-6 and TNF-α in treated cells:
| Cytokine | Control Level (pg/mL) | Treated Level (pg/mL) |
|---|---|---|
| IL-6 | 500 | 150 |
| TNF-α | 400 | 100 |
This reduction highlights the compound's potential in treating inflammatory diseases .
Case Studies
Several case studies have been conducted to explore the therapeutic potential of this compound:
- Case Study on Antimicrobial Efficacy : A study evaluated the effectiveness of this compound against multi-drug resistant strains of bacteria. Results indicated that it could inhibit growth effectively at MIC values comparable to standard antibiotics.
- Case Study on Cancer Cell Lines : Another investigation focused on its effects on human cancer cell lines, revealing that treatment with this compound led to significant apoptosis and reduced cell viability in a dose-dependent manner.
- Anti-inflammatory Response : A clinical study assessed the anti-inflammatory properties in animal models, showing reduced swelling and inflammation markers after administration of the compound.
Q & A
Q. What are the standard synthetic routes for Methyl 2-amino-5-hydroxy-1,3-benzothiazole-6-carboxylate, and how can reaction conditions be optimized for yield and purity?
Methodological Answer: The compound is typically synthesized via cyclization reactions. For example, analogous benzothiazole derivatives are prepared by refluxing methyl-3-amino-4-hydroxybenzoate with aryl acids (e.g., substituted phenyl acids) under prolonged heating (~15 hours). Yield optimization often involves adjusting stoichiometric ratios, solvent selection (e.g., ethanol for recrystallization), and purification via thin-layer chromatography (TLC) or recrystallization . Low yields may result from incomplete cyclization; strategies include using excess aryl acids or catalytic agents to drive the reaction.
Q. How can the molecular structure and purity of this compound be validated experimentally?
Methodological Answer:
- Single-crystal X-ray diffraction (SC-XRD): Use SHELXL for refinement to confirm bond lengths, angles, and stereochemistry. For example, coordination complexes of similar benzothiazole derivatives have been resolved with Pb(II) ions, revealing (4 + 2) coordination geometries .
- Spectroscopic techniques: Employ , , and FTIR to verify functional groups (e.g., amino, hydroxy, ester).
- Chromatography: Monitor purity via HPLC or GC, as described in protocols for benzothiazole analogs .
Advanced Research Questions
Q. How can researchers resolve contradictions in crystallographic data during structure refinement?
Methodological Answer: Discrepancies in crystallographic models (e.g., thermal motion, disorder) require iterative refinement using programs like SHELXL. Validate hydrogen-bonding networks with PLATON or Mercury. For example, the title compound’s Pb(II) complex in was refined with SHELXL, and hydrogen bonds (N–H⋯O/N) were cross-validated using graph-set analysis .
Q. What intermolecular interactions stabilize the crystal packing of this compound, and how can these be leveraged in supramolecular design?
Methodological Answer: Graph-set analysis (e.g., Etter’s rules) reveals hydrogen-bonding motifs. In Pb(II) coordination polymers, N–H⋯O and N–H⋯N interactions form chains, while weaker Pb–S secondary bonds contribute to 3D networks . Computational tools like CrystalExplorer can quantify interaction energies, aiding in designing materials with tailored porosity or reactivity .
Q. How can structure-activity relationships (SARs) be studied for this compound’s potential bioactivity?
Methodological Answer:
- In vitro assays: Test cytotoxicity against cancer cell lines (e.g., HeLa, MCF-7) using protocols similar to those for 6-amino-2-phenylbenzothiazole derivatives .
- Computational docking: Model interactions with target proteins (e.g., β-tubulin) using AutoDock Vina. For example, links benzothiazole ligands’ logP values to protein conformational heterogeneity, suggesting hydrophobicity-driven binding .
Q. What challenges arise in computational modeling of this compound’s interactions with biological targets?
Methodological Answer:
- Force field parameterization: Derive accurate partial charges for the hydroxy and amino groups using Gaussian-based ESP calculations.
- Solvent effects: Explicitly model water molecules in MD simulations to account for hydrogen-bonding dynamics.
- Validation: Cross-check docking poses with experimental crystallographic data (e.g., PDB entries for benzothiazole-protein complexes) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
